molecular formula C21H32N2O B11640982 3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol

3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol

Cat. No.: B11640982
M. Wt: 328.5 g/mol
InChI Key: VENUXVDFYHFXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol is an organic compound with the molecular formula C21H32N2O . It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a quinoline core substituted with dibutylamino and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol involves several steps. One common method includes the reaction of 2-methyl-4-methoxy diphenylamine with 4-dibutylamino keto acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline compounds .

Scientific Research Applications

3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol is unique due to its specific substitution pattern on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C21H32N2O

Molecular Weight

328.5 g/mol

IUPAC Name

3-[(dibutylamino)methyl]-2,6,8-trimethyl-1H-quinolin-4-one

InChI

InChI=1S/C21H32N2O/c1-6-8-10-23(11-9-7-2)14-19-17(5)22-20-16(4)12-15(3)13-18(20)21(19)24/h12-13H,6-11,14H2,1-5H3,(H,22,24)

InChI Key

VENUXVDFYHFXPL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC1=C(NC2=C(C=C(C=C2C1=O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.